2-Iodo-3-pyridinyl acetate

Overview

Description

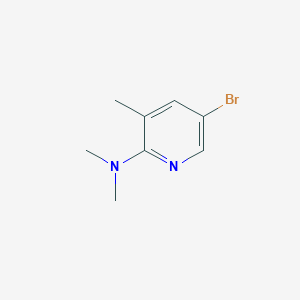

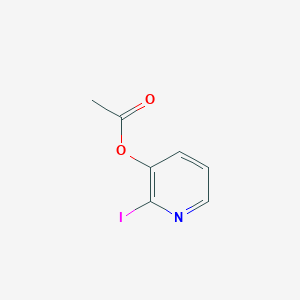

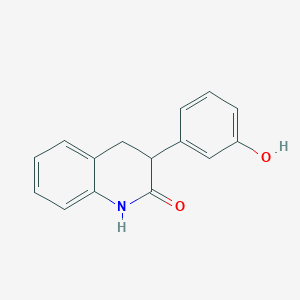

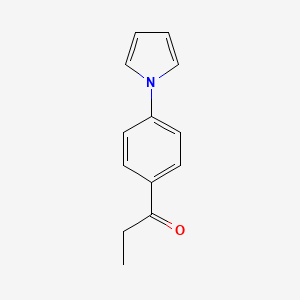

“2-Iodo-3-pyridinyl acetate” is an organic compound with the molecular formula C7H6INO2 . It belongs to the pyridine family and has one iodine atom attached to the pyridine ring.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an iodine atom and an acetate group attached. The molecular weight is approximately 263.033 Da .Scientific Research Applications

1. Molecular Fragment Assembly

A novel iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been developed. This process enables the cleavage of multiple Csp3-H bonds and a C-C bond in the derivatives, leading to the synthesis of diverse 3-(pyridin-2-yl)indolizine skeletons. This represents an innovative method for constructing complex molecular structures (Wu et al., 2017).

2. Halogen Shuffling in Pyridines

Research shows that treatment of 2-chloro-6-(trifluoromethyl)pyridine with specific reagents can lead to the conversion into its 3-iodo derivative. These iodo compounds can be used as starting materials for further chemical manipulation, demonstrating versatility in halogen shuffling and electrophilic substitutions in pyridine derivatives (Mongin et al., 1998).

3. Synthesis of Multisubstituted Indolizines

The iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with alkynes offers a method for the regioselective and chemoselective synthesis of multiply substituted indolizines. This process highlights the potential of these derivatives in creating complex molecular structures with specific properties (He et al., 2019).

4. Electrophilic Substitutions and Oxidations

The preparation and study of 2-iodylpyridines involve the oxidation of 2-iodopyridines, resulting in compounds that can serve as recyclable reagents for the oxidation of sulfides and alcohols. This research provides insight into the use of iodylpyridines as versatile agents in organic synthesis (Yoshimura et al., 2011).

Future Directions

While specific future directions for “2-Iodo-3-pyridinyl acetate” are not mentioned, there is ongoing research in the field of pyridinium salts and iodine compounds. These compounds have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry .

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with a wide range of biological targets, contributing to their broad spectrum of biological activity .

Mode of Action

Pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, the pyridine derivative interacts with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Pyridine derivatives are known to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Action Environment

The success of the sm cross-coupling reaction, in which pyridine derivatives participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

(2-iodopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJXPYWAUJHPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)

![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)